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molecular formula C12H8N2O2 B8384247 3-Phenoxy-2-pyridinecarbonitrile 1-oxide

3-Phenoxy-2-pyridinecarbonitrile 1-oxide

Cat. No. B8384247
M. Wt: 212.20 g/mol
InChI Key: KBGOOZVXPRUSDY-UHFFFAOYSA-N
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Patent
US04187379

Procedure details

A solution of 9.6 g of 3-phenoxy-2-pyridinecarbonitrile, [J. Med. Chem. 18, 1 (1975)] in 25 ml of glacial acetic acid is treated with 25 g of 40% peracetic acid in acetic acid. The mixture is heated at 95° C. for 16 hours. One hundred ml of isopropanol is added and the mixture is concentrated at reduced pressure. The residue is dissolved in 250 ml of dichloromethane and the organic layer is washed with excess dilute sodium hydroxide solution and is dried over anhydrous MgSO4.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[C:9]([C:14]#[N:15])=[N:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OO)(=[O:18])C.C(O)(C)C>C(O)(=O)C>[O:1]([C:8]1[CH:13]=[CH:12][CH:11]=[N+:10]([O-:18])[C:9]=1[C:14]#[N:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C(=NC=CC1)C#N
Name
peracetic acid
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 250 ml of dichloromethane
WASH
Type
WASH
Details
the organic layer is washed with excess dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous MgSO4

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)C1=C([N+](=CC=C1)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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